N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 853751-84-5
VCID: VC0353088
InChI: InChI=1S/C18H16N2O4S/c21-17(19-12-5-6-14-15(11-12)24-10-9-23-14)7-8-20-13-3-1-2-4-16(13)25-18(20)22/h1-6,11H,7-10H2,(H,19,21)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C4=CC=CC=C4SC3=O
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4g/mol

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

CAS No.: 853751-84-5

Main Products

VCID: VC0353088

Molecular Formula: C18H16N2O4S

Molecular Weight: 356.4g/mol

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide - 853751-84-5

CAS No. 853751-84-5
Product Name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Molecular Formula C18H16N2O4S
Molecular Weight 356.4g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Standard InChI InChI=1S/C18H16N2O4S/c21-17(19-12-5-6-14-15(11-12)24-10-9-23-14)7-8-20-13-3-1-2-4-16(13)25-18(20)22/h1-6,11H,7-10H2,(H,19,21)
Standard InChIKey RXWLPPJVXDCNMJ-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C4=CC=CC=C4SC3=O
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C4=CC=CC=C4SC3=O
PubChem Compound 3163784
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator